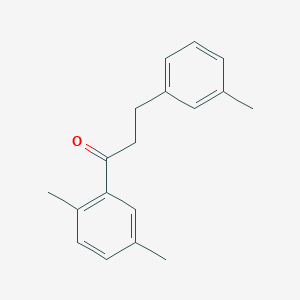

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone

Description

Historical Context and Discovery

The discovery and characterization of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone emerged from the broader historical development of propiophenone chemistry, which traces its origins to the pioneering work of Ludwig Claisen in the late nineteenth century. Claisen's foundational discovery that alpha-methoxystyrene forms propiophenone when heated at 300 degrees Celsius for one hour with a 65 percent yield established the fundamental synthetic pathways that would later enable the development of substituted propiophenone derivatives. The specific compound this compound was first documented in chemical databases on February 29, 2008, with its most recent structural and property updates recorded as of May 24, 2025.

The compound's entry into chemical literature represents part of a systematic exploration of methylated propiophenone derivatives that began gaining prominence in organic synthesis research during the early twenty-first century. This timeline coincides with advancing computational chemistry capabilities that enabled more precise prediction of molecular properties and synthetic feasibility. The assignment of the molecular descriptor identifier MFCD07699583 and the subsequent inclusion in multiple chemical supplier catalogs indicates the compound's transition from theoretical interest to practical synthetic utility.

The historical development of this specific derivative also reflects the broader trend in medicinal chemistry toward exploring substituted aromatic ketones as potential pharmaceutical intermediates. The systematic investigation of methyl-substituted propiophenones gained momentum as researchers recognized their potential applications in drug development, particularly given the established role of propiophenone as an intermediate in the synthesis of pharmaceuticals such as phenmetrazine and propoxyphene.

Significance in Aromatic Ketone Chemistry

This compound holds particular significance within aromatic ketone chemistry due to its representation of advanced substitution patterns that demonstrate the versatility of the propiophenone scaffold. Recent developments in aromatic ketone utilization have highlighted the importance of such compounds in cross-coupling reactions, where their carbon-carbon bonds, traditionally considered challenging to cleave, can now be effectively manipulated through innovative synthetic methodologies. The emergence of novel reaction pathways that transform aromatic ketones into aromatic esters through sequential Claisen and retro-Claisen processes has positioned compounds like this compound as valuable substrates for one-pot synthetic transformations.

The compound's structural features contribute significantly to our understanding of electronic and steric effects in aromatic ketone chemistry. The presence of methyl groups at the 2' and 5' positions of the phenyl ring attached to the carbonyl carbon creates a distinctive electronic environment that influences both the reactivity of the ketone functionality and the overall molecular conformation. This substitution pattern provides insights into how multiple alkyl substituents affect the electrophilic character of the carbonyl carbon and the compound's potential participation in nucleophilic addition reactions.

Furthermore, the compound serves as an important model system for studying photochemical reactions involving aromatic ketones. Recent research has demonstrated that aromatic ketones can function as effective photocatalysts in decarboxylative radical addition and cyclization reactions, particularly in the synthesis of heterocyclic compounds. The specific substitution pattern of this compound makes it a candidate for investigating how methyl substituents influence photochemical behavior and radical generation efficiency under various reaction conditions.

Position in the Propiophenone Derivative Family

Within the extensive family of propiophenone derivatives, this compound occupies a distinctive position characterized by its tri-methyl substitution pattern across two aromatic systems. The parent compound propiophenone, with molecular formula C9H10O, serves as the fundamental structural template from which this derivative is constructed through the introduction of three strategically placed methyl groups. This transformation from the simple propiophenone structure to the tri-methylated derivative represents a significant increase in molecular complexity and potential synthetic utility.

The compound's relationship to other members of the propiophenone family can be illustrated through comparative analysis of structural variants. Related compounds in this family include 2',5'-Dimethyl-3-phenylpropiophenone with molecular weight 238.32 grams per mole and 2',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone with molecular weight 266.38 grams per mole. This progression demonstrates how systematic methylation affects molecular weight and potentially influences physical and chemical properties.

The positioning of methyl substituents in this compound creates a unique steric and electronic environment that distinguishes it from constitutional isomers such as 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone, which bears the same molecular formula but different substitution patterns. Such structural variations within the propiophenone family provide valuable opportunities for structure-activity relationship studies and the investigation of how substituent positioning affects molecular behavior.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Distinctive Features |

|---|---|---|---|---|

| Propiophenone | C9H10O | 134.17 | 93-55-0 | Parent compound, unsubstituted |

| This compound | C18H20O | 252.35 | 898790-75-5 | Tri-methyl substitution pattern |

| 2',5'-Dimethyl-3-phenylpropiophenone | C17H18O | 238.32 | 108976-70-1 | Di-methyl substitution |

| 2',3'-Dimethyl-3-(3-methylphenyl)propiophenone | C18H20O | 252.35 | 898790-69-7 | Positional isomer |

The synthetic accessibility of this compound through established Friedel-Crafts acylation methodologies positions it as a representative example of how classical organic synthesis techniques can be applied to generate complex substituted aromatic ketones. The compound's documented synthesis involves the reaction of appropriately substituted aromatic precursors under controlled conditions, typically employing aluminum chloride as a Lewis acid catalyst. This synthetic approach reflects the broader methodological framework that governs propiophenone derivative preparation and highlights the compound's accessibility for research applications.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKXEIZZHJUNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644077 | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-75-5 | |

| Record name | 1-Propanone, 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The Friedel-Crafts acylation is one of the most common methods for synthesizing aromatic ketones. This reaction involves the acylation of an aromatic ring using an acid chloride in the presence of a Lewis acid catalyst.

Reaction Steps

-

- Acid chloride: 2',5'-Dimethylbenzoyl chloride

- Aromatic compound: 3-Methylbenzene (m-toluene)

- Catalyst: Aluminum chloride (AlCl₃)

-

- Anhydrous conditions to prevent hydrolysis of the acid chloride.

- Reaction temperature: Maintained at 0–5°C during the addition of reagents to control exothermicity.

- Solvent: Dichloromethane or carbon disulfide is often used as the reaction medium.

-

- The acid chloride is added dropwise to a mixture of m-toluene and AlCl₃ under stirring.

- The reaction mixture is stirred at room temperature for several hours.

- Quenching is performed using ice-cold water, followed by extraction and purification via distillation or recrystallization.

-

- Use a slight excess of AlCl₃ to ensure complete activation of the acid chloride.

- Controlled addition rate and temperature are crucial for high yields and minimal side reactions.

Advantages

- High regioselectivity for para-substitution on the aromatic ring.

- Straightforward scalability for industrial production.

Limitations

- Requires stringent anhydrous conditions.

- Aluminum chloride is corrosive and generates waste that must be neutralized.

Grignard Reaction Followed by Oxidation

Reaction Overview

This method involves two steps: (1) formation of a secondary alcohol via Grignard addition and (2) oxidation of the alcohol to form the ketone.

Step 1: Grignard Addition

-

- Grignard reagent: Ethylmagnesium bromide or ethylmagnesium chloride.

- Aldehyde: m-Tolualdehyde (3-methylbenzaldehyde).

-

- Solvent: Anhydrous tetrahydrofuran (THF).

- Temperature: Reaction initiated at low temperatures (0–10°C) to control exothermicity.

-

- The Grignard reagent is prepared in situ by reacting magnesium turnings with ethyl bromide in THF.

- m-Tolualdehyde dissolved in THF is added dropwise to the Grignard reagent under stirring.

- After completion, the reaction mixture is quenched with dilute hydrochloric acid, and the organic phase is separated to yield 3'-methylphenylpropanol.

Step 2: Oxidation

-

- Alcohol: 3'-Methylphenylpropanol.

- Oxidizing agent: A composite catalyst system consisting of nitroxide radicals, inorganic bromides, and nitrites.

-

- Solvent: Acetonitrile or water.

- Oxidant: Molecular oxygen at elevated pressure (e.g., 2 MPa).

- Temperature: 80°C in an oil bath.

-

- The alcohol is added to a high-pressure reactor along with the catalyst system and solvent.

- Oxygen gas is introduced into the reactor, and the mixture is stirred under heat for several hours.

- After completion, the product is extracted with dichloromethane and purified by vacuum distillation.

-

Component Examples Nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) Inorganic bromide Hydrogen bromide or sodium bromide Nitrite Tert-butyl nitrite or sodium nitrite Yield :

- High yield (~93%) with excellent purity (>99% as determined by liquid chromatography).

Advantages

- Avoids harsh reagents like AlCl₃ used in Friedel-Crafts acylation.

- Environmentally friendly due to recyclable catalysts.

Limitations

- Multi-step process increases complexity.

- Requires specialized equipment for high-pressure reactions.

Data Table Comparing Methods

| Method | Key Reactants | Catalyst/System | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acid chloride, m-toluene | Aluminum chloride | ~85 | Simple procedure; scalable | Corrosive catalyst; waste management |

| Grignard + Oxidation | Ethylmagnesium bromide, aldehyde | Nitroxide radical system | ~93 | High yield; recyclable catalysts | Multi-step; high-pressure equipment |

Notes on Industrial Production

For large-scale synthesis:

- Continuous flow reactors can enhance efficiency and scalability.

- Automated systems allow precise control over temperature, pressure, and reagent addition rates.

- Recycling of solvents and catalysts reduces environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is an organic compound characterized by a propiophenone backbone with two methyl groups at the 2' and 5' positions and a 3-methylphenyl substituent. Its unique structure contributes to its reactivity and interaction with biological systems.

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : The compound is widely used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features facilitate various chemical reactions, making it a valuable building block in organic synthesis .

2. Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

- Anticancer Activity : The compound has also been studied for its anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells, reducing cell viability significantly at certain concentrations .

3. Medicinal Chemistry

- Drug Development : Due to its unique structural features, this compound is investigated for potential applications in drug development. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Data Summary Table

The following table summarizes the biological activities observed for this compound:

| Activity | Target Organisms/Cell Lines | Concentration (µg/mL or µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |

| Escherichia coli | 50 | Significant growth inhibition | |

| Anticancer | MCF-7 (breast cancer) | 25 | >60% reduction in cell viability |

Case Studies

1. Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

2. Anticancer Activity

In another study focusing on various cancer cell lines, treatment with this compound resulted in over a 60% reduction in cell viability at a concentration of 25 µM after 48 hours. This highlights its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, reactivity, and applications of 2',5'-dimethyl-3-(3-methylphenyl)propiophenone and related compounds.

Structural and Physical Properties

Key structural differences arise from substituent positions and types (methyl, chloro, thiomethyl), which influence molecular weight, polarity, and physicochemical properties.

*Estimated based on structural analogs .

Chemical Reactivity

Substituents significantly affect reactivity in key reactions:

- α-Phenylselenation: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide. For example: Propiophenone: 0.59 mmol yield . Acetophenone: 0.51 mmol yield . Inference for Target: Steric hindrance from methyl groups may reduce reactivity compared to unsubstituted propiophenone.

- Enzymatic Oxidation: Propiophenone is oxidized to phenyl propanoate by ssnBVMO with 95% conversion and a turnover number (TON) of 179 .

Key Research Findings

Steric Effects : Methyl groups at ortho positions (e.g., 2',5') reduce reactivity in α-functionalization reactions due to steric hindrance .

Enzymatic Compatibility : Substrates with bulky substituents (e.g., 3-methylphenyl) may require engineered enzymes for efficient conversion, as seen with PTDH-L1-ssnBVMO (TON: 299) .

Synthetic Flexibility: Microwave methods improve yields for substituted propiophenones, suggesting applicability to the target compound .

Biological Activity

2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is a derivative of propiophenone, characterized by its unique chemical structure that includes dimethyl and methyl groups on the phenyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antioxidant and anticancer properties.

- Molecular Formula : C19H22O

- Molecular Weight : 282.38 g/mol

- Structure : The compound consists of a propiophenone backbone with specific substitutions that influence its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing metabolic pathways and gene expression.

Antioxidant Activity

Research indicates that derivatives of propiophenone, including this compound, exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. Compounds with similar structures have shown varying degrees of effectiveness compared to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| Ascorbic Acid | 100 (reference) |

Anticancer Activity

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, the MTT assay has been employed to assess the viability of human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells.

Case Studies

- Antioxidant Studies : In a recent study assessing various derivatives for antioxidant activity, this compound was evaluated alongside other structurally similar compounds. The results indicated a moderate antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases.

- Cytotoxicity Assays : A comparative analysis of the cytotoxic effects of several propiophenone derivatives revealed that this compound exhibited significant cytotoxicity against U-87 cells, indicating its potential as a lead compound for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or condensation reactions. For example, analogous propiophenones are synthesized through electrophilic attack of isothiocyanates on 3-oxo-propionitriles, followed by reaction with acyl chlorides under basic conditions . Key factors affecting yields include the steric hindrance from methyl groups (2',5'-dimethyl) and regioselectivity in the 3-methylphenyl substitution. Optimizing reaction temperature, catalyst selection (e.g., Lewis acids), and solvent polarity can mitigate these challenges.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry. H NMR can distinguish between methyl groups at 2' and 5' positions due to splitting patterns, while C NMR identifies carbonyl and aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereoelectronic effects caused by substituents .

Q. How do the methyl substituents influence the compound’s physicochemical properties?

- Methodological Answer : The 2',5'-dimethyl groups increase steric hindrance, reducing solubility in polar solvents. The 3-methylphenyl group enhances electron density in the aromatic ring, affecting reactivity in electrophilic substitutions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Stability studies should combine experimental (e.g., HPLC monitoring of degradation products) and computational approaches. For instance, the methyl groups may act as radical scavengers, delaying oxidation. Photolytic degradation pathways can be modeled using time-dependent DFT to predict bond dissociation energies, particularly for the ketone moiety .

Q. How can computational chemistry be utilized to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Molecular dynamics simulations can model solvation effects, while QSAR (Quantitative Structure-Activity Relationship) studies correlate substituent effects with reactivity. For example, docking studies may predict interactions with biological targets, and COSMO-RS simulations assess solubility in ionic liquids .

Q. What strategies are recommended for resolving contradictions in reported spectroscopic data or reaction outcomes across different studies?

- Methodological Answer : Systematic meta-analysis of literature data, coupled with controlled reproducibility studies, is essential. For instance, discrepancies in NMR chemical shifts may arise from solvent effects or impurities; repeating experiments under standardized conditions (e.g., DMSO-d6 vs. CDCl3) can clarify these . Advanced statistical tools (e.g., PCA) can identify outlier datasets .

Q. How does the compound’s electronic structure influence its potential as a precursor in catalytic asymmetric synthesis?

- Methodological Answer : The electron-donating methyl groups may enhance enantioselectivity in asymmetric catalysis by modulating the catalyst’s chiral environment. Experimental validation via CD spectroscopy or HPLC chiral columns, combined with DFT calculations of transition states, can elucidate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.